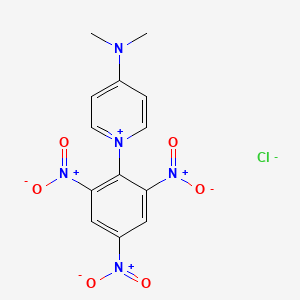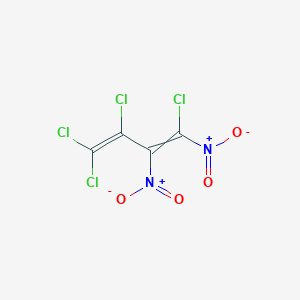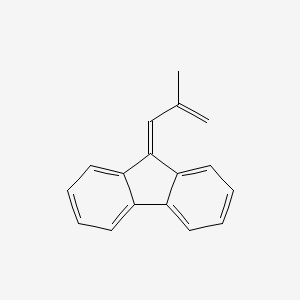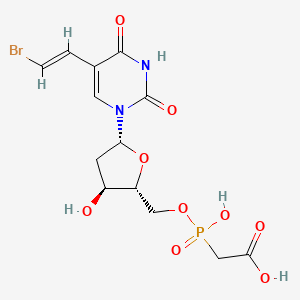
4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a dimethylamino group, a trinitrophenyl group, and a pyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride typically involves a multi-step process. One common method includes the nitration of 4-(dimethylamino)pyridine to introduce the trinitrophenyl group. This is followed by the formation of the pyridinium ion through a quaternization reaction with a suitable alkylating agent, such as methyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of nitro groups, resulting in amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or other nucleophiles are employed under conditions that favor substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxidized derivatives, while reduction can produce amino-substituted compounds.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials, such as dyes and polymers, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)benzene
- 4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridine
Uniqueness
Compared to similar compounds, 4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride stands out due to its pyridinium ion structure, which imparts unique chemical and physical properties
Propiedades
Número CAS |
111055-14-2 |
|---|---|
Fórmula molecular |
C13H12ClN5O6 |
Peso molecular |
369.72 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(2,4,6-trinitrophenyl)pyridin-1-ium-4-amine;chloride |
InChI |
InChI=1S/C13H12N5O6.ClH/c1-14(2)9-3-5-15(6-4-9)13-11(17(21)22)7-10(16(19)20)8-12(13)18(23)24;/h3-8H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
MREZIHUVYZJNNF-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1=CC=[N+](C=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)
![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)


![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)


![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)



![2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14309890.png)
